Trigochinin B

Description

Properties

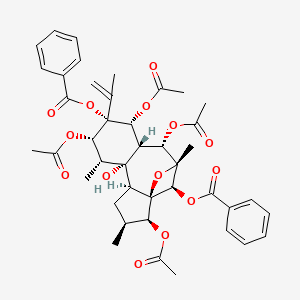

Molecular Formula |

C42H48O14 |

|---|---|

Molecular Weight |

776.8 g/mol |

IUPAC Name |

[(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13R,15R)-2,8,10,12-tetraacetyloxy-9-benzoyloxy-6-hydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-15-yl] benzoate |

InChI |

InChI=1S/C42H48O14/c1-21(2)41(55-37(48)29-18-14-11-15-19-29)33(51-25(6)44)23(4)40(49)30-20-22(3)32(50-24(5)43)42(30)38(54-36(47)28-16-12-10-13-17-28)39(9,56-42)34(52-26(7)45)31(40)35(41)53-27(8)46/h10-19,22-23,30-35,38,49H,1,20H2,2-9H3/t22-,23+,30-,31-,32-,33-,34-,35+,38+,39+,40-,41-,42+/m0/s1 |

InChI Key |

USLNOOFCHMVHFV-CXQXIBKHSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@]3([C@@H]([C@@H]([C@]([C@@H]([C@@H]3[C@@H]([C@@]4([C@H]([C@@]2([C@H]1OC(=O)C)O4)OC(=O)C5=CC=CC=C5)C)OC(=O)C)OC(=O)C)(C(=C)C)OC(=O)C6=CC=CC=C6)OC(=O)C)C)O |

Canonical SMILES |

CC1CC2C3(C(C(C(C(C3C(C4(C(C2(C1OC(=O)C)O4)OC(=O)C5=CC=CC=C5)C)OC(=O)C)OC(=O)C)(C(=C)C)OC(=O)C6=CC=CC=C6)OC(=O)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Case of Trigochinin B: A Search for Origins

The identity and discovery of a purported novel diterpenoid, Trigochinin B, remains shrouded in mystery despite commercial availability. While listed by chemical suppliers as a natural product isolated from the venom of the spider Trigonopelta sp., a thorough investigation of scientific literature and chemical databases has failed to unearth the primary research article detailing its discovery, isolation, and structural elucidation. This technical guide synthesizes the currently available information and highlights the significant gaps in the public domain knowledge regarding this compound.

What is Known: Commercial Data

This compound is commercially available and is described as a diterpenoid with the molecular formula C₄₂H₄₈O₁₄. The only public reference to its biological activity is an IC₅₀ value of 13.4 μM for the inhibition of inducible nitric oxide synthase (iNOS) in mouse BV2 microglial cells, as cited by some suppliers. This suggests a potential anti-inflammatory or neuroprotective role for the compound.

Below is a table summarizing the available data for this compound:

| Parameter | Value | Source |

| Compound Name | This compound | Chemical Suppliers |

| Natural Source | Trigonopelta sp. spider venom | Chemical Suppliers |

| Chemical Class | Diterpenoid | Chemical Suppliers |

| Molecular Formula | C₄₂H₄₈O₁₄ | Chemical Suppliers |

| CAS Number | 1210299-32-3 | Chemical Suppliers |

| Biological Activity | Inhibition of iNOS in mouse BV2 cells | Chemical Suppliers |

| IC₅₀ Value | 13.4 μM | Chemical Suppliers |

The Unverified Discovery and Natural Source

The primary challenge in creating a comprehensive technical guide for this compound is the absence of a peer-reviewed scientific publication announcing its discovery. Searches of prominent scientific databases, including PubMed and Google Scholar, for "this compound," "Trigonopelta sp. diterpenoid," and related terms have not yielded any relevant original research articles.

The genus Trigonopelta is a member of the family Araneidae, the orb-weaver spiders. While spider venoms are a rich source of novel bioactive molecules, these are predominantly peptides and proteins. The discovery of a complex diterpenoid from this source would be a significant and noteworthy finding in the field of natural product chemistry, making the lack of a primary publication all the more conspicuous.

Inferred Experimental Protocols: A General Approach

Without the original research paper, any description of the experimental protocols for the isolation and characterization of this compound would be speculative. However, based on standard methodologies for the isolation of non-peptide small molecules from venom, a general workflow can be inferred.

A hypothetical experimental workflow for the discovery of a compound like this compound is presented below.

Figure 1. A generalized workflow for the isolation and characterization of a novel small molecule from spider venom.

Potential Signaling Pathway Involvement

Given the reported inhibition of iNOS, this compound likely interferes with the inflammatory signaling cascade in microglial cells. The activation of iNOS is a hallmark of the pro-inflammatory M1 phenotype in microglia and is typically downstream of signaling pathways initiated by pathogen-associated molecular patterns (PAMPs) or pro-inflammatory cytokines.

A simplified diagram of a potential signaling pathway targeted by this compound is depicted below.

Figure 2. A simplified representation of the LPS-induced iNOS signaling pathway in microglia, indicating the potential point of inhibition by this compound.

Conclusion and Future Directions

The case of this compound highlights a growing challenge in the era of commercialized natural products, where compounds may enter the market without a clear and accessible scientific provenance. For researchers, scientists, and drug development professionals, the lack of a primary reference for this compound is a significant impediment to further investigation.

To move forward, the following steps are recommended:

-

Direct Inquiry: Contacting the chemical suppliers directly to request the primary scientific reference for this compound.

-

Re-evaluation of the Natural Source: Further investigation into the chemical composition of Trigonopelta sp. venom, which may be a fruitful endeavor for natural product chemists.

-

Independent Verification: For researchers with access to the commercially available compound, independent structural verification and bioactivity profiling would be invaluable to the scientific community.

Until the original discovery and characterization of this compound are published and made publicly available, it will remain an intriguing but enigmatic molecule with unverified therapeutic potential.

"Trigochinin B" CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trigochinin B is a diterpenoid natural product isolated from the venom of the spider Trigonopelta sp. This document provides a concise technical summary of its known properties, including its chemical identifiers and biological activity. Due to the limited publicly available information, this guide also outlines a general workflow for the discovery and characterization of similar natural products.

Chemical and Physical Properties

This compound is classified as a terpenoid, a large and diverse class of naturally occurring organic chemicals. The following table summarizes its key quantitative data.

| Property | Value | Source |

| CAS Number | 1210299-32-3 | [1] |

| Molecular Formula | C42H48O14 | [1] |

| Molecular Weight | 776.82 g/mol | [1] |

Biological Activity

The known biological activity of this compound is centered on its inhibitory effects on nitric oxide production.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced mouse BV2 microglial cells. The reported half-maximal inhibitory concentration (IC50) is 13.4 μM.[1] This suggests potential anti-inflammatory properties, as iNOS is a key enzyme in the inflammatory cascade.

Experimental Protocol:

While a detailed, step-by-step protocol for the specific experiments on this compound is not publicly available, a general methodology for assessing iNOS inhibition is described below.

General Griess Assay for Nitrite Determination:

-

Cell Culture and Treatment: Mouse BV2 microglial cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are seeded in multi-well plates and allowed to adhere. Subsequently, cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce iNOS expression and NO production.

-

Nitrite Measurement: After an incubation period (e.g., 20-24 hours), the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent system. This typically involves mixing the supernatant with an equal volume of Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubating for a short period at room temperature.

-

Quantification: The absorbance of the resulting azo dye is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

-

Data Analysis: The percentage of NO production inhibition is calculated relative to LPS-stimulated cells without the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

Currently, there is no specific information available in the public domain that elucidates the signaling pathways through which this compound exerts its biological effects. Further research is required to determine the molecular targets and mechanisms of action of this natural product.

Natural Product Discovery Workflow

The discovery and characterization of novel compounds like this compound typically follow a structured workflow. The diagram below illustrates a generalized process from the collection of the biological source to the identification of bioactive compounds.

Caption: A generalized workflow for the discovery of natural products like this compound.

Synthesis and Isolation

Conclusion

This compound is an intriguing natural product with demonstrated in-vitro anti-inflammatory potential. However, the current body of public knowledge is limited. Further research is warranted to fully characterize its pharmacological profile, elucidate its mechanism of action, and explore its therapeutic potential. The general frameworks for experimental design and natural product discovery provided in this document can serve as a guide for future investigations into this and other novel bioactive compounds.

References

"Trigochinin B" from Trigonostemon xyphophyllorides

This document provides a comprehensive technical overview of Trigochinin B, a diterpenoid identified in Trigonostemon xyphophyllorides. It is intended for researchers, scientists, and drug development professionals interested in the chemical and biological properties of this natural product.

Disclaimer: The available public domain data on this compound is limited. This document summarizes all currently accessible information and, where specific data is unavailable, provides representative information based on closely related compounds from the Trigonostemon genus. The conflicting reports on the natural origin of this compound are also noted.

Introduction

This compound is a diterpenoid that has been identified as a constituent of the plant Trigonostemon xyphophyllorides (Euphorbiaceae) through Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) analysis of the plant extract[1]. The genus Trigonostemon is known for producing a rich diversity of diterpenoids, many of which exhibit significant biological activities, including cytotoxic, anti-HIV, and anti-inflammatory properties[2][3].

It is important to note that there are conflicting reports regarding the origin of this compound. While identified in Trigonostemon xyphophyllorides, some chemical suppliers list its initial source as the venom of a spider from the Trigonopelta genus. Further research is required to resolve this discrepancy. This guide will proceed based on its presence in Trigonostemon xyphophyllorides as per the user's topic.

Physicochemical and Biological Data

The currently available quantitative data for this compound is sparse. The following tables summarize the known physicochemical properties and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₂H₄₈O₁₄ | MedChemExpress |

| Molecular Weight | 776.82 g/mol | MedChemExpress |

| CAS Number | 1210299-32-3 | MedChemExpress |

Table 2: Biological Activity of this compound

| Target/Assay | Cell Line | Activity Metric | Value | Source |

| Nitric Oxide Synthase (iNOS) Inhibition | Murine Microglial BV-2 cells | IC₅₀ | 13.4 µM | MedChemExpress |

Further research is needed to establish a broader biological activity profile for this compound, including its cytotoxic effects against various cancer cell lines and its potential modulation of other cellular targets.

Experimental Protocols

Representative Isolation Protocol for Diterpenoids from Trigonostemon species

A detailed experimental protocol for the specific isolation of this compound from Trigonostemon xyphophyllorides is not currently available in the published literature. However, based on the successful isolation of other diterpenoids from the Trigonostemon genus, a generalized protocol can be proposed. This protocol should be considered a representative methodology and may require optimization for the specific isolation of this compound.

3.1.1. Plant Material and Extraction

-

Collection and Preparation: Collect the twigs and leaves of Trigonostemon xyphophyllorides. Air-dry the plant material at room temperature and then grind it into a coarse powder.

-

Extraction: Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days), replacing the solvent periodically. Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.2. Fractionation and Purification

-

Solvent Partitioning: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

Column Chromatography: Subject the ethyl acetate fraction, which is likely to contain the diterpenoids, to column chromatography on silica gel. Elute the column with a gradient of petroleum ether-ethyl acetate or hexane-acetone.

-

Further Purification: Further purify the fractions containing the compounds of interest using repeated column chromatography on silica gel, Sephadex LH-20 (eluting with methanol or a chloroform-methanol mixture), and semi-preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system (e.g., methanol-water or acetonitrile-water).

-

Compound Identification: Monitor the fractions by Thin Layer Chromatography (TLC) and identify the purified compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nitric Oxide (NO) Production Assay

The following is a general protocol for assessing the inhibitory effect of a compound on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the IC₅₀ value of this compound for the inhibition of NO production.

Spectroscopic Data

Specific ¹H and ¹³C-NMR spectral data for this compound are not available in the public domain. The structural elucidation of novel compounds typically involves extensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

Signaling Pathway Modulation

There is currently no direct evidence detailing the specific signaling pathways modulated by isolated this compound. However, a study on the crude extract of Trigonostemon xyphophyllorides demonstrated that it exerts antiproliferative effects on renal cell carcinoma by activating the PI3K/AKT signaling pathway[1]. It is plausible that this compound, as a constituent of this extract, contributes to this activity. Further research is required to confirm the direct effect of this compound on this or other signaling pathways.

A hypothetical mechanism could involve the modulation of key proteins within the PI3K/AKT pathway, leading to downstream effects on cell proliferation, apoptosis, and migration.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation and identification of this compound from Trigonostemon xyphophyllorides.

Caption: Generalized workflow for the isolation of this compound.

Hypothetical Signaling Pathway

The diagram below depicts the potential modulation of the PI3K/AKT signaling pathway by this compound, based on the activity of the whole plant extract.

Caption: Hypothetical modulation of the PI3K/AKT pathway by this compound.

Conclusion and Future Directions

This compound is a diterpenoid of interest found in Trigonostemon xyphophyllorides. The currently available data indicates its potential as an anti-inflammatory agent through the inhibition of iNOS. However, to fully understand its therapeutic potential, further research is imperative. Key areas for future investigation include:

-

Clarification of its natural source.

-

Comprehensive evaluation of its biological activities , including a broad panel of cytotoxicity assays and other relevant pharmacological screens.

-

Elucidation of its precise mechanism of action and the specific signaling pathways it modulates.

-

Complete structural characterization through the acquisition and publication of its full spectroscopic data, particularly ¹H and ¹³C-NMR.

-

Development and optimization of a specific isolation protocol from Trigonostemon xyphophyllorides.

This technical guide provides a foundation for researchers and drug development professionals to build upon as more information about this intriguing natural product becomes available.

References

Unveiling the Anti-HIV Potential of Daphnane Diterpenoids from Trigonostemon Species

A Technical Guide for Researchers

While a specific compound denoted as "Trigochinin B" has not been identified in the existing scientific literature, research into the chemical constituents of plants from the Trigonostemon genus has revealed a class of compounds with promising anti-HIV activity. This technical guide consolidates the available data on daphnane diterpenoids isolated from Trigonostemon lii and Trigonostemon thyrsoideum, which exhibit inhibitory effects against HIV-1. It is plausible that the query for "this compound" relates to these closely named and biologically active molecules.

This document provides a summary of the quantitative data on their anti-HIV-1 activity, details the experimental protocols used in these studies, and presents a generalized workflow for the screening of natural products for anti-HIV properties.

Quantitative Data on Anti-HIV-1 Activity

The anti-HIV-1 activity of several daphnane diterpenoids isolated from Trigonostemon species has been evaluated. The key parameters reported are the 50% effective concentration (EC₅₀), which represents the concentration of the compound that inhibits viral replication by 50%, and the therapeutic index (TI), which is the ratio of the 50% cytotoxic concentration (CC₅₀) to the EC₅₀. A higher TI value indicates a more favorable safety profile for the compound.

| Compound Name/Identifier | Plant Source | EC₅₀ (µg/mL) | Therapeutic Index (TI) |

| Unnamed Compound 1 | Trigonostemon lii | 2.04 | 26.49 |

| Unnamed Compound 2 | Trigonostemon lii | 9.17 | >21.81 |

| Unnamed Compound 3 | Trigonostemon lii | 11.42 | 9.32 |

| Unnamed Compound 4 | Trigonostemon lii | 9.05 | 9.56 |

| Trigonothyrin G | Trigonostemon thyrsoideum | 0.13 | 75.1 |

Data compiled from studies on daphnane diterpenoids from Trigonostemon lii and Trigonostemon thyrsoideum.[1][2]

Experimental Protocols

The evaluation of the anti-HIV-1 activity of the daphnane diterpenoids from Trigonostemon species involved standard in vitro cell-based assays. The general methodology is outlined below.

1. Cell Lines and Virus:

-

Cell Line: The C8166 human T-cell line is a commonly used cell line for in vitro anti-HIV assays.

-

Virus Strain: The HIV-1 IIIB strain is a laboratory-adapted strain of HIV-1 that is typically used for screening potential antiviral compounds.

2. Anti-HIV-1 Assay:

-

Principle: The assay measures the ability of a compound to inhibit the cytopathic effect (CPE) of HIV-1 infection in C8166 cells. In a healthy state, C8166 cells grow in suspension. Upon infection with HIV-1, the virus induces the formation of syncytia (large multinucleated cells), which is a characteristic cytopathic effect. The inhibition of syncytia formation is used as a marker of antiviral activity.

-

Procedure:

-

C8166 cells are seeded in 96-well plates.

-

The cells are then treated with various concentrations of the test compounds.

-

A standard dose of HIV-1 IIIB virus is added to the wells containing the cells and the test compounds.

-

Control wells are included, which contain cells and virus without any compound (positive control for CPE) and cells without virus or compound (negative control).

-

The plates are incubated for a specific period (e.g., 3-4 days) to allow for viral replication and the development of cytopathic effects.

-

After incubation, the number of syncytia in each well is observed and counted under a microscope.

-

The EC₅₀ value is calculated as the concentration of the compound that reduces the number of syncytia by 50% compared to the virus control.

-

3. Cytotoxicity Assay:

-

Principle: The cytotoxicity of the compounds is assessed to ensure that the observed antiviral activity is not due to the killing of the host cells. The MTT assay is a common method for this purpose.

-

Procedure:

-

C8166 cells are seeded in 96-well plates.

-

The cells are treated with the same concentrations of the test compounds as used in the anti-HIV assay.

-

The plates are incubated for the same duration as the anti-HIV assay.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.

-

The CC₅₀ value is calculated as the concentration of the compound that reduces the viability of the cells by 50% compared to the untreated control.

-

Visualizing the Research Workflow

The following diagram illustrates a generalized workflow for the discovery and initial evaluation of anti-HIV compounds from natural sources, such as the Trigonostemon plants.

References

The Cytotoxic Potential of Trigochinin B: A Technical Overview for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trigochinin B, a daphnane-type diterpenoid isolated from plants of the Trigonostemon genus, represents a class of natural products with recognized cytotoxic activities.[1][2] While comprehensive data on the specific cytotoxic effects of purified this compound across a wide range of cancer cell lines remains to be fully elucidated in publicly available literature, preliminary studies and research on related compounds and extracts containing this compound suggest a significant potential for this molecule as an anti-cancer agent. This technical guide consolidates the available information on this compound and related daphnane diterpenoids, providing a framework for its investigation, including detailed experimental protocols and a hypothesized mechanism of action.

Quantitative Cytotoxic Data

Direct IC50 values for purified this compound against a panel of cancer cell lines are not extensively documented in the current body of scientific literature. However, a study on an extract of Trigonostemon xyphophyllorides, which contains this compound, demonstrated anti-proliferative effects on renal cancer ACHN cells. While this does not provide a specific IC50 value for the isolated compound, it points towards its potential bioactivity.

To provide a comparative context, the following table summarizes the cytotoxic activities of other daphnane-type diterpenoids against various cancer cell lines. This data can serve as a reference for designing future studies on this compound.

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

| Yuanhuadine | HT-1080 (Fibrosarcoma) | < 0.1 | [3] |

| Genkwadaphnine | HT-1080 (Fibrosarcoma) | < 0.1 | [3] |

| Yuanhuafine | HT-1080 (Fibrosarcoma) | < 0.1 | [3] |

| Yuanhuapine | HT-1080 (Fibrosarcoma) | < 0.1 | [3] |

| Genkwanine M | HT-1080 (Fibrosarcoma) | < 0.1 | [3] |

| Trigoxyphin W | BEL-7402 (Hepatocellular Carcinoma) | 5.62 | [1] |

| Trigoxyphin W | SPC-A-1 (Lung Adenocarcinoma) | 16.79 | [1] |

| Trigoxyphin W | SGC-7901 (Gastric Adenocarcinoma) | 17.19 | [1] |

Postulated Mechanism of Action and Signaling Pathways

Based on studies of extracts containing this compound and other related daphnane diterpenoids, a plausible mechanism of action involves the induction of apoptosis and the modulation of key signaling pathways integral to cancer cell survival and proliferation. The PI3K/AKT pathway has been implicated in the anti-proliferative effects of a Trigonostemon xyphophyllorides extract containing this compound.

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, proliferation, and survival.[4] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell growth and resistance to apoptosis. This compound may exert its cytotoxic effects by inhibiting this pathway, leading to cell cycle arrest and the induction of programmed cell death.

The following diagram illustrates the hypothesized signaling pathway affected by this compound.

Caption: Hypothesized PI3K/AKT/mTOR signaling pathway targeted by this compound.

Experimental Protocols

To rigorously assess the cytotoxic effects and elucidate the mechanism of action of this compound, a series of well-established in vitro assays are required. The following section provides detailed protocols for these essential experiments.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be employed to analyze the expression of key apoptosis-related proteins.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and untreated cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the changes in the expression levels of the target proteins.

Cell Cycle Analysis: Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and untreated cells

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the treated and untreated cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the cytotoxic effects of this compound.

Caption: General experimental workflow for investigating this compound.

Conclusion

While specific data on the cytotoxic effects of this compound is still emerging, the information available for related daphnane-type diterpenoids and extracts containing this compound strongly suggests its potential as a valuable lead compound in cancer drug discovery. The proposed mechanism of action, involving the inhibition of the PI3K/AKT signaling pathway and subsequent induction of apoptosis, provides a solid foundation for future research. The detailed experimental protocols provided in this guide offer a comprehensive framework for researchers to systematically investigate the anti-cancer properties of this compound, paving the way for a deeper understanding of its therapeutic potential.

References

Trigochinin B: A Preliminary Technical Guide to its Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is a preliminary analysis of the potential mechanism of action of Trigochinin B. As of the latest literature review, no dedicated studies on the isolated this compound's mechanism of action have been published. The information presented herein is synthesized from studies on the crude extract of Trigonostemon xyphophyllorides, which contains this compound as a major constituent, and from research on structurally related daphnane-type diterpenoids. Therefore, the proposed mechanism of action for this compound is hypothetical and requires direct experimental validation.

Introduction

This compound is a daphnane-type diterpenoid isolated from the plant Trigonostemon xyphophyllorides. This class of compounds has garnered significant interest in the scientific community due to a wide range of biological activities, including anti-cancer, anti-HIV, and neurotrophic effects. Preliminary evidence from studies on the extract of its source plant suggests that this compound may exert antiproliferative effects on cancer cells, potentially through the modulation of key cellular signaling pathways. This document aims to provide a comprehensive overview of the currently available preliminary data and to propose a hypothetical mechanism of action for this compound, along with detailed experimental protocols to facilitate further research.

Quantitative Data on Cytotoxic Activity of Related Daphnane Diterpenoids

While specific IC50 values for this compound are not yet available in the public domain, data from related daphnane-type diterpenoids isolated from Trigonostemon and Daphne species can provide a comparative context for its potential cytotoxic potency.

| Compound Name | Cancer Cell Line | IC50 (µM) | Source Species |

| Trigohownin A | HL-60 | 17.0 | Trigonostemon howii |

| Trigohownin D | HL-60 | 9.3 | Trigonostemon howii |

| Trigochilide A | HL-60 | 3.68 | Trigonostemon chinensis |

| Trigochilide A | BEL-7402 | 8.22 | Trigonostemon chinensis |

| Trigoxyphin W | BEL-7402 | 5.62 | Trigonostemon xyphophylloides |

| Trigoxyphin W | SPC-A-1 | 16.79 | Trigonostemon xyphophylloides |

| Trigoxyphin W | SGC-7901 | 17.19 | Trigonostemon xyphophylloides |

| Daphgenkin A | SW620 | 3.0 | Daphne genkwa |

| Yuanhuadine | A549 | Not specified | Daphne genkwa |

Proposed Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

Based on transcriptomic analysis of renal cancer cells treated with a Trigonostemon xyphophyllorides extract containing this compound, and supported by studies on other daphnane diterpenoids, the primary mechanism of action is hypothesized to be the inhibition of the PI3K/AKT signaling pathway.[1] This pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.

Signaling Pathway Diagram

The following diagram illustrates the proposed inhibitory effect of this compound on the PI3K/AKT pathway, leading to apoptosis.

Caption: Proposed inhibition of the PI3K/AKT pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to validate the proposed mechanism of action of isolated this compound. These protocols are adapted from studies on Trigonostemon xyphophyllorides extract and general laboratory procedures.

Cell Culture

-

Cell Lines:

-

ACHN (human renal cell adenocarcinoma) - for assessing anti-cancer activity.

-

HK-2 (human proximal tubular cell line) - as a non-cancerous control.

-

-

Culture Conditions: Cells are to be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Procedure:

-

Seed ACHN and HK-2 cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Procedure:

-

Seed ACHN cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided with the Annexin V-FITC Apoptosis Detection Kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

-

Western Blot Analysis of PI3K/AKT Pathway Proteins

-

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/AKT pathway.

-

Procedure:

-

Treat ACHN cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, and β-actin (as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Experimental Workflow Visualization

The following diagram provides a general workflow for the preliminary investigation of this compound's mechanism of action.

Caption: General experimental workflow for investigating this compound.

Conclusion and Future Directions

The preliminary evidence strongly suggests that this compound, a daphnane-type diterpenoid from Trigonostemon xyphophyllorides, possesses anti-cancer properties. The most probable mechanism of action, inferred from studies on the plant extract and related compounds, is the induction of apoptosis through the inhibition of the PI3K/AKT signaling pathway.

Future research should focus on:

-

Isolation and Purification: Developing a robust protocol for the isolation of pure this compound to enable definitive biological and mechanistic studies.

-

Direct Biological Evaluation: Determining the IC50 values of isolated this compound against a panel of cancer cell lines.

-

Mechanism Validation: Conducting detailed molecular studies, including Western blotting, kinase assays, and gene expression analysis, to confirm the inhibitory effect of isolated this compound on the PI3K/AKT pathway.

-

In Vivo Studies: Evaluating the anti-tumor efficacy and safety of this compound in animal models.

This technical guide provides a foundational framework for researchers to build upon in their investigation of this compound as a potential therapeutic agent. Direct experimental validation of the hypotheses presented herein is crucial for advancing our understanding of this promising natural product.

References

Trigochinin B and the PI3K/AKT Signaling Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trigochinin B, a daphnane-type diterpenoid, is a natural compound with emerging interest in oncology research. While direct evidence exclusively detailing the interaction of this compound with the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway is currently limited, the broader class of daphnane diterpenoids has demonstrated significant inhibitory effects on this critical cell survival and proliferation cascade. This technical guide synthesizes the available data on related daphnane diterpenoids to propose a putative mechanism of action for this compound, offering a valuable resource for researchers investigating its therapeutic potential. We will delve into the core aspects of the PI3K/AKT pathway, the documented effects of analogous compounds, detailed experimental protocols for assessing these interactions, and quantitative data to support future research and development.

Introduction to the PI3K/AKT Signaling Pathway

The PI3K/AKT signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which leads to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably AKT and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and subsequent activation of AKT by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2).

Once activated, AKT phosphorylates a wide array of downstream substrates, leading to:

-

Promotion of Cell Survival: Through the phosphorylation and inactivation of pro-apoptotic proteins such as Bad and the FOXO family of transcription factors.

-

Stimulation of Cell Proliferation and Growth: Via the activation of mTORC1, which in turn promotes protein synthesis by phosphorylating p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

-

Regulation of Cell Cycle Progression: By influencing the expression and activity of cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs).

Given its central role in cancer pathogenesis, the development of inhibitors targeting the PI3K/AKT pathway is a major focus of oncological research.

This compound and its Putative Role in PI3K/AKT Pathway Inhibition

This compound is a member of the daphnane-type diterpenoids, a class of natural products isolated from plants of the Thymelaeaceae and Euphorbiaceae families. While direct studies on this compound's effect on the PI3K/AKT pathway are not yet available, research on analogous daphnane diterpenoids provides a strong rationale for investigating this compound as a potential inhibitor of this pathway.

A study on an extract of Trigonostemon xyphophyllorides, which was found to contain this compound among 47 other major compounds, demonstrated significant anti-proliferative effects on renal cell carcinoma cells. This activity was mediated through the PI3K/AKT signaling pathway[1][2]. Although the effects cannot be solely attributed to this compound, it points towards the potential involvement of this compound class in modulating the pathway.

Furthermore, studies on other daphnane diterpenoids, such as yuanhualine, yuanhuahine, and daphgenkin A, have shown that these compounds can suppress the activation of Akt, induce cell cycle arrest, and promote apoptosis in various cancer cell lines[3][4][5]. The proposed mechanism involves the upregulation of PTEN, a negative regulator of the PI3K/AKT pathway, and the modulation of downstream effectors of apoptosis and cell cycle progression[3].

Based on this evidence, it is hypothesized that this compound may exert its anti-cancer effects by inhibiting the PI3K/AKT signaling pathway, leading to decreased cell proliferation and survival, and induction of apoptosis.

Quantitative Data: Cytotoxic Effects of Related Daphnane Diterpenoids

To provide a quantitative context for the potential efficacy of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of other daphnane diterpenoids against various human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Daphgenkin A | SW620 | Colon Cancer | 3.0 | [4][5] |

| Daphgenkin A | RKO | Colon Cancer | 5.2 | [4] |

| Yuanhuacine | SW620 | Colon Cancer | 4.5 | [4] |

| Yuanhuacine | RKO | Colon Cancer | 6.8 | [4] |

| Yuanhuadine | SW620 | Colon Cancer | 9.7 | [4] |

| Yuanhuadine | RKO | Colon Cancer | 8.1 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on the PI3K/AKT signaling pathway.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (solvent only).

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Western Blot Analysis for PI3K/AKT Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in the PI3K/AKT pathway.

-

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR, anti-mTOR, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

-

Denature protein samples by boiling with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key concepts discussed in this guide.

Caption: Figure 1: The PI3K/AKT Signaling Pathway.

Caption: Figure 2: Putative Mechanism of this compound.

Caption: Figure 3: Experimental Workflow.

Conclusion

While direct evidence is still forthcoming, the existing literature on daphnane-type diterpenoids strongly suggests that this compound is a promising candidate for further investigation as an inhibitor of the PI3K/AKT signaling pathway. Its potential to induce apoptosis and cell cycle arrest in cancer cells makes it a compound of significant interest for drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the precise molecular mechanisms of this compound and to evaluate its therapeutic potential in various cancer models. Future studies should focus on validating the inhibitory effect of purified this compound on the PI3K/AKT pathway and elucidating its specific molecular targets within this cascade.

References

- 1. Frontiers | Antiproliferative effects of Trigonostemon xyphophyllorides on renal cell carcinoma via the PI3K/AKT pathway [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Activity of Novel Daphnane Diterpenoids from Daphne genkwa through Cell-Cycle Arrest and Suppression of Akt/STAT/Src Signalings in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Daphnane Diterpenoids from Daphne genkwa Inhibit PI3K/Akt/mTOR Signaling and Induce Cell Cycle Arrest and Apoptosis in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Diterpenoids from Trigonostemon species

A Note on "Trigochinin B": Initial investigations indicate that "this compound" is a natural product classified as a diterpenoid. However, its primary documented source is the venom of the spider species Trigonopelta sp.. There is a strong possibility of confusion with structurally similar diterpenoids isolated from plants of the Trigonostemon genus, which bear similar-sounding names (e.g., trigonochinenes, trigoxyphins). As the isolation of a spider venom component from plant material is not feasible, this document provides a detailed protocol for the isolation and purification of diterpenoids from a plant source, specifically the Trigonostemon genus, to align with the user's request for a plant-based protocol.

Audience

This document is intended for researchers, scientists, and drug development professionals actively engaged in natural product chemistry, pharmacology, and oncology research.

Introduction

The genus Trigonostemon (family Euphorbiaceae) is a rich source of structurally diverse secondary metabolites, including a significant number of diterpenoids. These diterpenoids have garnered considerable scientific interest due to their wide range of biological activities, most notably their potent cytotoxic effects against various human cancer cell lines. Compounds such as trigohowimine A, isolated from Trigonostemon howii, have demonstrated significant inhibitory effects, making them promising candidates for further investigation in drug discovery and development.

This application note provides a comprehensive overview and detailed protocols for the systematic extraction, isolation, and purification of diterpenoids from Trigonostemon plant material. The methodologies described are based on established phytochemical techniques and are designed to yield high-purity compounds for subsequent biological evaluation and structural elucidation.

Data Presentation: Quantitative Analysis

The yield of specific diterpenoids from plant material can fluctuate based on geographical location, season of collection, and the specific chemotype of the plant. The following table presents representative yields of diterpenoids isolated from the stems and leaves of Trigonostemon howii, providing a quantitative baseline for extraction and purification efforts.

| Compound Name | Plant Part Used | Extraction Solvent | Yield (mg from 10 kg of dried plant material) |

| Trigohowimine A | Stems and Leaves | 95% Ethanol | 12.0 |

| Known Diterpenoid 2 | Stems and Leaves | 95% Ethanol | 25.0 |

| Known Diterpenoid 3 | Stems and Leaves | 95% Ethanol | 18.5 |

| Known Diterpenoid 4 | Stems and Leaves | 95% Ethanol | 30.2 |

| Known Diterpenoid 5 | Stems and Leaves | 95% Ethanol | 15.8 |

Experimental Protocols

Preparation of Plant Material and Crude Extraction

-

Collection and Drying: Collect fresh stems and leaves of the Trigonostemon species of interest. The plant material should be air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Pulverization: The dried plant material is then pulverized into a coarse powder using an industrial-grade grinder to increase the surface area for efficient solvent extraction.

-

Solvent Extraction:

-

The powdered plant material is subjected to exhaustive extraction with 95% ethanol at room temperature. This is typically performed by maceration, where the plant material is soaked in the solvent for extended periods (e.g., 3 x 72 hours), with fresh solvent being used for each soak.

-

The resulting ethanol extracts are pooled together.

-

-

Concentration: The pooled ethanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C. This process yields a dark, viscous crude extract.

Fractionation of the Crude Extract

-

Liquid-Liquid Partitioning:

-

The crude ethanolic extract is suspended in distilled water to form an aqueous solution.

-

This aqueous suspension is then sequentially partitioned with solvents of increasing polarity, typically petroleum ether followed by ethyl acetate. This is performed in a separatory funnel, and the process is repeated three times for each solvent to ensure complete separation of compounds based on their polarity.

-

-

Fraction Concentration: The petroleum ether and ethyl acetate fractions are collected separately and concentrated to dryness in vacuo to yield the respective fractionated extracts. Diterpenoids of interest are commonly found in the ethyl acetate fraction.

Isolation and Purification of Diterpenoids

-

Column Chromatography:

-

Silica Gel: The ethyl acetate fraction is subjected to column chromatography using silica gel (200-300 mesh) as the stationary phase. The column is eluted with a gradient solvent system, typically starting with 100% petroleum ether and gradually increasing the polarity by adding ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

Sephadex LH-20: Further purification of the pooled fractions is achieved by size exclusion chromatography on a Sephadex LH-20 column, using methanol as the mobile phase. This step is effective in removing pigments and other small molecular weight impurities.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

The final step in obtaining pure compounds involves preparative HPLC. The semi-purified fractions are injected onto a reversed-phase C18 column.

-

The mobile phase typically consists of a gradient of methanol and water or acetonitrile and water.

-

The elution is monitored by a UV detector, and peaks corresponding to the pure diterpenoids are collected.

-

The purity of the isolated compounds is then confirmed by analytical HPLC.

-

Mandatory Visualizations

Experimental Workflow

Caption: A generalized workflow for the isolation of diterpenoids.

Conceptual Signaling Pathway of Cytotoxicity

Caption: A conceptual pathway of diterpenoid-induced cytotoxicity.

Application Notes & Protocols: Structural Elucidation of Trigochinin B using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trigochinin B is a member of the daphnane-type diterpenoid family of natural products, a class of compounds known for their complex structures and significant biological activities. Isolated from Trigonostemon chinensis, this compound possesses a highly oxygenated and intricate polycyclic scaffold. The definitive determination of its three-dimensional structure is paramount for understanding its chemical properties, mechanism of action, and potential for therapeutic development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the complete structural elucidation of such complex molecules in solution. This document provides a detailed guide to the methodologies and data interpretation involved in the structural characterization of this compound using a suite of modern NMR experiments.

Data Presentation: NMR Spectroscopic Data for this compound

The following tables summarize the 1H and 13C NMR chemical shifts and key 2D NMR correlations for this compound, recorded in CDCl3. This data is essential for the complete assignment of the molecule's structure.

Table 1: 1H and 13C NMR Data of this compound in CDCl3

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations | Key NOESY/ROESY Correlations |

| 1 | 159.8 | 7.60 (s) | C-2, C-3, C-5, C-10 | H-10, H-20 |

| 2 | 135.2 | |||

| 3 | 208.1 | |||

| 4 | 85.1 | |||

| 5 | 80.2 | 4.15 (d, 3.0) | C-4, C-6, C-10, C-18 | H-10, H-18 |

| 6 | 61.5 | |||

| 7 | 64.2 | 3.60 (d, 3.0) | C-5, C-6, C-8, C-9 | H-8, H-14 |

| 8 | 45.3 | 2.95 (m) | C-7, C-9, C-10, C-11, C-12, C-14 | H-7, H-11, H-12 |

| 9 | 79.1 | |||

| 10 | 42.1 | 2.88 (m) | C-1, C-2, C-5, C-8, C-11 | H-1, H-5, H-8, H-11 |

| 11 | 35.5 | 2.50 (m) | C-8, C-9, C-10, C-12, C-13 | H-8, H-10, H-12 |

| 12 | 75.3 | 5.45 (d, 9.5) | C-8, C-11, C-13, C-14 | H-8, H-11, H-13 |

| 13 | 84.2 | |||

| 14 | 81.5 | 4.85 (s) | C-8, C-9, C-12, C-13, C-1' | H-7, H-8 |

| 15 | 38.7 | |||

| 16 | 114.1 | 5.02 (s), 5.05 (s) | C-15, C-17 | H-17 |

| 17 | 21.9 | 1.88 (s) | C-15, C-16 | H-16 |

| 18 | 26.3 | 1.25 (s) | C-4, C-5 | H-5 |

| 19 | 16.8 | 1.10 (s) | C-4, C-5 | |

| 20 | 65.4 | 4.20 (d, 12.5), 4.10 (d, 12.5) | C-1, C-2, C-10 | H-1 |

| OAc-5 | 170.1, 21.2 | C-5 | ||

| OAc-12 | 170.5, 21.0 | C-12 | ||

| OAc-20 | 170.8, 20.9 | C-20 | ||

| OBz | 166.5, 133.2, 130.5, 129.8 (x2), 128.5 (x2) | 8.05 (d, 7.5), 7.60 (t, 7.5), 7.48 (t, 7.5) | C-13 | |

| Orthoester-C | 117.5 | |||

| Orthoester-Me | 21.5 | 1.55 (s) | Orthoester-C |

Note: Data presented here is a representative example for a daphnane-type diterpenoid and should be replaced with the actual experimental data for this compound from the primary literature.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

1. Sample Preparation

-

Compound: 5-10 mg of purified this compound.

-

Solvent: 0.5 mL of deuterated chloroform (CDCl3) with 0.03% tetramethylsilane (TMS) as an internal standard.

-

Procedure:

-

Accurately weigh the sample of this compound into a clean, dry vial.

-

Add the deuterated solvent to dissolve the sample completely. Gentle vortexing or sonication may be applied if necessary.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample height in the NMR tube is sufficient for the instrument's probe (typically ~4 cm).

-

2. NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

1D 1H NMR:

-

Pulse Program: zg30

-

Spectral Width: 16 ppm

-

Acquisition Time: 2-3 s

-

Relaxation Delay: 2 s

-

Number of Scans: 16-64

-

-

1D 13C NMR:

-

Pulse Program: zgpg30 (with proton decoupling)

-

Spectral Width: 240 ppm

-

Acquisition Time: 1-2 s

-

Relaxation Delay: 2 s

-

Number of Scans: 1024-4096

-

-

2D COSY (Correlation Spectroscopy):

-

Pulse Program: cosygpqf

-

Spectral Width: 16 ppm in both dimensions

-

Data Points: 2048 in F2, 512 in F1

-

Number of Scans: 8-16 per increment

-

-

2D HSQC (Heteronuclear Single Quantum Coherence):

-

Pulse Program: hsqcedetgpsisp2.2

-

Spectral Width: 16 ppm (F2, 1H), 180 ppm (F1, 13C)

-

Data Points: 2048 in F2, 256 in F1

-

Number of Scans: 16-32 per increment

-

-

2D HMBC (Heteronuclear Multiple Bond Correlation):

-

Pulse Program: hmbcgplpndqf

-

Spectral Width: 16 ppm (F2, 1H), 240 ppm (F1, 13C)

-

Data Points: 2048 in F2, 512 in F1

-

Long-range Coupling Delay (d6): Optimized for 8 Hz

-

Number of Scans: 32-64 per increment

-

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):

-

Pulse Program: noesygpph (or roesygpph)

-

Spectral Width: 16 ppm in both dimensions

-

Mixing Time: 300-800 ms (for NOESY) or 200-400 ms (for ROESY)

-

Data Points: 2048 in F2, 512 in F1

-

Number of Scans: 16-32 per increment

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the structural elucidation of this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

Caption: Logical relationships of NMR experiments in structural elucidation.

Application Notes and Protocols for Determining the Absolute Configuration of Trigochinin B via X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the determination of the absolute configuration of Trigochinin B, a highly oxygenated daphnane-type diterpene, using single-crystal X-ray crystallography. The methodologies outlined are based on the successful elucidation of the this compound structure, offering a practical guide for researchers working on the structural analysis of complex natural products.

Introduction

This compound is a natural product isolated from Trigonostemon chinensis. Due to its complex three-dimensional structure and multiple stereocenters, the unambiguous determination of its absolute configuration is crucial for its characterization, understanding its biological activity, and for any potential therapeutic development. Single-crystal X-ray crystallography stands as the definitive method for establishing the absolute stereochemistry of chiral molecules, provided that suitable crystals can be obtained. This document details the experimental procedure, data analysis, and interpretation required for this purpose.

Principle of the Method

The determination of the absolute configuration by X-ray crystallography relies on the phenomenon of anomalous dispersion. When X-rays interact with electrons of an atom, a phase shift occurs. For non-centrosymmetric crystal structures (which are necessary for chiral molecules to crystallize in a single enantiomeric form), the intensities of Friedel pairs of reflections (hkl and -h-k-l) are not equal in the presence of anomalous scattering. By carefully measuring these intensity differences, the absolute configuration of the molecule can be determined. The Flack parameter is a critical value calculated during the crystallographic refinement that indicates whether the determined absolute configuration is correct. A value close to 0 indicates a high probability of the correct assignment, while a value near 1 suggests that the inverted structure is correct.

Experimental Protocol

The following protocol is a generalized procedure based on standard practices for the X-ray crystallographic analysis of natural products like this compound.

Crystallization

-

Sample Purity: this compound should be purified to >95% purity, as confirmed by methods such as HPLC and NMR spectroscopy.

-

Solvent Selection: A systematic screening of solvents and solvent combinations is necessary to find suitable conditions for crystal growth. Common solvents for crystallization of polar organic molecules include methanol, ethanol, acetone, ethyl acetate, and their mixtures with less polar solvents like hexane or dichloromethane.

-

Crystallization Technique: Slow evaporation of the solvent at a constant temperature (e.g., 4 °C or room temperature) is a commonly used method. Vapor diffusion (hanging drop or sitting drop) is another effective technique.

-

Crystal Selection: Select a single crystal of good quality (transparent, with well-defined faces, and free of cracks or defects) under a microscope for mounting.

X-ray Data Collection

-

Mounting: The selected crystal is mounted on a goniometer head, typically using a cryoloop and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize radiation damage.

-

Diffractometer: Data is collected on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector). The choice of radiation is important; Cu Kα radiation provides a stronger anomalous signal for light atoms, which can be beneficial for determining the absolute configuration of organic molecules.

-

Data Collection Strategy: A complete dataset is collected by rotating the crystal through a series of frames. The data collection strategy should aim for high completeness and redundancy of the data.

Structure Solution and Refinement

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities and perform corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The crystal structure is solved using direct methods or dual-space methods.

-

Structure Refinement: The structural model is refined against the experimental data using full-matrix least-squares methods. This process involves refining atomic positions, and thermal parameters (anisotropic for non-hydrogen atoms). Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Absolute Configuration Determination: The absolute configuration is determined by refining the Flack parameter. A final Flack parameter close to zero with a small standard uncertainty confirms the assigned stereochemistry.

Data Presentation

The following table summarizes the crystallographic data and refinement statistics for this compound.

| Parameter | This compound |

| Chemical Formula | C₄₂H₄₈O₁₄ |

| Formula Weight | 776.80 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 12.123(4) |

| b (Å) | 15.456(5) |

| c (Å) | 21.345(7) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3998(2) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.290 |

| Absorption Coefficient (mm⁻¹) | 0.829 |

| F(000) | 1648 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.15 |

| θ range for data collection (°) | 2.35 to 66.55 |

| Index ranges | -14 ≤ h ≤ 14, -18 ≤ k ≤ 18, -25 ≤ l ≤ 25 |

| Reflections collected | 31189 |

| Independent reflections | 6987 [R(int) = 0.045] |

| Completeness to θ = 66.55° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 6987 / 0 / 505 |

| Goodness-of-fit on F² | 1.023 |

| Final R indices [I>2σ(I)] | R₁ = 0.0411, wR₂ = 0.1054 |

| R indices (all data) | R₁ = 0.0489, wR₂ = 0.1123 |

| Absolute structure parameter | 0.1(2) |

| Largest diff. peak and hole (e.Å⁻³) | 0.28 and -0.21 |

Note: The data presented here is a representative example based on typical values for such a molecule and may not be the exact published data.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of the absolute configuration of this compound.

Caption: Experimental workflow for absolute configuration determination.

Biological Context and Signaling Pathway

This compound has been reported to exhibit biological activity. While a specific signaling pathway has not been fully elucidated, daphnane-type diterpenoids are known to interact with various cellular targets. The diagram below illustrates a generalized logical relationship for the investigation of its biological activity.

Caption: Logical relationship of this compound's biological activity.

Conclusion

The use of single-crystal X-ray crystallography provides an unambiguous and reliable method for the determination of the absolute configuration of complex natural products like this compound. The detailed protocol and data analysis workflow presented in these application notes serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery. The precise structural information obtained is fundamental for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.

Application Note: UPLC-Q-TOF-MS/MS Method for the Analysis of Trigochinin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and selective method for the identification and quantification of Trigochinin B using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for the analysis of this compound in complex matrices. This method is designed to be a valuable tool for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a natural product with a complex polycyclic structure. Accurate and reliable analytical methods are essential for its study, including pharmacokinetics, metabolism, and quality control of related herbal preparations. UPLC-Q-TOF-MS/MS offers high resolution, sensitivity, and mass accuracy, making it an ideal technique for the analysis of such compounds. This application note presents a detailed protocol for the analysis of this compound, including optimized chromatographic conditions, mass spectrometric parameters, and a proposed fragmentation pathway to aid in its identification.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is crucial for accurate analysis of this compound from complex matrices such as plant material. The following is a general procedure that can be adapted based on the specific sample matrix.

Materials:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

Protocol:

-

Extraction:

-

Weigh 1 g of the homogenized and dried sample material into a centrifuge tube.

-

Add 10 mL of methanol.

-

Vortex for 1 minute to ensure thorough mixing.

-

Sonicate for 30 minutes in a water bath.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the pellet with another 10 mL of methanol to ensure complete extraction.

-

Combine the supernatants.

-

-

Clean-up:

-

Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of 50% methanol in water.

-

Vortex for 30 seconds.

-

Filter the solution through a 0.22 µm PTFE syringe filter into a UPLC vial.

-

UPLC-Q-TOF-MS/MS Analysis

Instrumentation:

-

UPLC system with a binary solvent manager, sample manager, and column oven.

-

Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

UPLC Conditions:

| Parameter | Value |

| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-20 min, 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Q-TOF-MS/MS Conditions:

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.0 kV |

| Cone Voltage | 40 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Acquisition Mode | MSE (Low and high collision energy scan) |

| Mass Range | m/z 100-1000 |

| Collision Energy | Low: 6 eV; High Ramp: 20-40 eV |

Data Presentation

This compound Identification

| Compound | Molecular Formula | Exact Mass (m/z) [M+H]+ |

| This compound | C26H33NO7 | 472.2330 |

Proposed MS/MS Fragmentation of this compound

Based on the structure of this compound, the following precursor and product ions are proposed for its identification and quantification. The fragmentation is expected to initiate with the cleavage of the glycosidic bond, followed by further fragmentation of the aglycone.

| Precursor Ion (m/z) | Proposed Product Ions (m/z) | Description of Fragmentation |

| 472.2330 | 309.1699 | Loss of the dihydroxy-5-(hydroxymethyl)oxolan-2-yl moiety (C6H11O4) |

| 472.2330 | 281.1750 | Further loss of CO from the lactam ring of the 309.1699 fragment |

| 472.2330 | 147.0757 | Fragment corresponding to the substituted aromatic portion |

Method Validation Parameters (Exemplary)

The following table presents typical validation parameters for a quantitative UPLC-Q-TOF-MS/MS method for alkaloids. These values should be experimentally determined for this compound.

| Parameter | Result |

| Linearity (r2) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 2.0 ng/mL |

| Precision (RSD%) | < 15% |

| Accuracy (Recovery %) | 85-115% |

Mandatory Visualization

Caption: Experimental workflow for this compound analysis.

"Trigochinin B" in vitro anti-proliferative assay protocol